Anti-CCL2 (Carlumab)-SPDB-DM4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H63ClN4O14S2 |

|---|---|

Molecular Weight |

995.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate |

InChI |

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41-,45+,46+/m1/s1 |

InChI Key |

LAVNQRWLLQGEIB-HWYURFRASA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Anti-CCL2 (Carlumab)-SPDB-DM4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

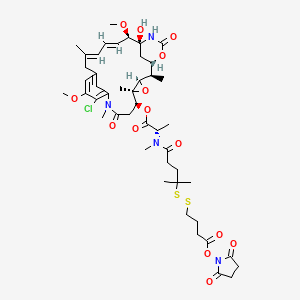

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4. This ADC leverages the specificity of the human monoclonal antibody Carlumab to target the chemokine CCL2, which is implicated in tumorigenesis and the tumor microenvironment. Carlumab is conjugated via a reducible disulfide linker, SPDB, to the potent maytansinoid cytotoxic agent, DM4. This tripartite structure is designed to selectively deliver the DM4 payload to CCL2-expressing cells and the tumor stroma, thereby minimizing systemic toxicity and enhancing anti-tumor efficacy. This document details the mechanism of action of each component, summarizes available quantitative data, provides detailed experimental protocols for preclinical evaluation, and visualizes key pathways and processes.

Introduction to this compound

The this compound is an antibody-drug conjugate designed for targeted cancer therapy.[1][2][3] It is composed of three key components:

-

Carlumab: A human IgG1κ monoclonal antibody that specifically binds to the C-C motif chemokine ligand 2 (CCL2). CCL2 is a key chemokine involved in the recruitment of monocytes and macrophages to the tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[4][5]

-

SPDB Linker: A cleavable disulfide linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate) that connects Carlumab to the cytotoxic payload.[][7] This linker is designed to be stable in the systemic circulation and to release the payload in the reductive environment of the intracellular space.[][7]

-

DM4: A highly potent maytansinoid derivative that acts as a microtubule-depolymerizing agent.[8][9] Upon release, DM4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

The overarching mechanism involves Carlumab binding to CCL2, followed by potential internalization of the ADC into target cells. Once inside the cell, the SPDB linker is cleaved, releasing the DM4 payload to exert its cytotoxic effect.

Mechanism of Action

Carlumab: The Targeting Moiety

Carlumab is a human monoclonal antibody that targets and neutralizes the biological activity of CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2][10] By binding to CCL2, Carlumab prevents its interaction with its primary receptor, CCR2, and also CCR4.[2][10] This blockade disrupts a critical signaling axis involved in the recruitment of tumor-associated macrophages (TAMs) and other immune cells to the tumor microenvironment.[10] While Carlumab as a standalone therapy has shown limited success in clinical trials due to compensatory upregulation of CCL2, its high affinity for CCL2 makes it a suitable vehicle for targeted drug delivery in an ADC context.[2][11]

SPDB Linker: Payload Release

The SPDB linker is a chemically-sensitive, cleavable linker that contains a disulfide bond.[][7] This disulfide bond is stable in the oxidizing environment of the bloodstream, ensuring that the cytotoxic payload remains attached to the antibody and minimizing off-target toxicity.[][7] Upon internalization of the ADC into a target cell, the linker is exposed to the reducing intracellular environment, where high concentrations of glutathione (B108866) (GSH) lead to the cleavage of the disulfide bond and the release of the DM4 payload.[][12]

DM4: The Cytotoxic Payload

DM4 is a potent maytansinoid, a class of microtubule-targeting agents.[8][9] Once released from the ADC, DM4 binds to tubulin, inhibiting its polymerization and disrupting the formation and function of microtubules.[8] This interference with the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[13] The high cytotoxicity of DM4, with IC50 values often in the sub-nanomolar range, makes it an effective payload for ADCs.[14]

Quantitative Data

Carlumab

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 2.4 nM | [15] |

| Half-life (in humans) | 6.6 - 9.6 days | [16] |

DM4 and DM4-based ADCs

| Cell Line | ADC/Payload | IC50 | Reference |

| Various Cancer Cell Lines | DM4 | 30 - 60 pM | [17] |

| BT474 | Maytansine | 0.42 nM | [18] |

| BJAB | Maytansine | 0.27 nM | [18] |

Signaling Pathways and Experimental Workflows

CCL2-CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2 activates several downstream signaling pathways that promote cell survival, proliferation, migration, and inflammation.

Figure 1: Simplified CCL2-CCR2 signaling cascade.

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for the complete ADC.

Figure 2: Proposed mechanism of action for the ADC.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

This workflow outlines a standard protocol for assessing the in vitro cytotoxicity of the ADC.

Figure 3: Workflow for an in vitro cytotoxicity assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of an ADC.[19][20]

Materials:

-

Target cancer cell line (e.g., a CCL2-secreting line)

-

Complete cell culture medium

-

This compound ADC

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed target cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.[19]

-

ADC Treatment: Prepare serial dilutions of the this compound ADC in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 96 hours for maytansinoids.[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[19]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[7][17]

Materials:

-

Antigen-positive (Ag+) target cell line

-

Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for differentiation)

-

Complete cell culture medium

-

This compound ADC

-

96-well plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Co-culture the Ag+ and Ag- cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3) and total cell density. Allow the cells to adhere overnight.

-

ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.

-

Incubation: Incubate the plate for 72-96 hours.

-

Imaging: Image the wells using a fluorescence microscope or a high-content imager to visualize and count the number of viable GFP-expressing Ag- cells.

-

Data Analysis: Quantify the viability of the Ag- cells in the presence of ADC-treated Ag+ cells compared to controls (untreated co-cultures and Ag- cells cultured alone with the ADC). A significant reduction in the viability of Ag- cells in the co-culture indicates a bystander effect.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the ADC.[18][21]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Tumor cell line known to establish xenografts

-

This compound ADC

-

Vehicle control (e.g., sterile PBS)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant a defined number of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound ADC (at various doses) and the vehicle control intravenously or intraperitoneally according to a predetermined schedule (e.g., once weekly).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers two to three times per week. Record the body weight of the mice as a measure of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or until a specified time point.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

Conclusion

The this compound antibody-drug conjugate represents a promising strategy for targeted cancer therapy. By combining the specificity of an anti-CCL2 antibody with the potent cytotoxicity of a maytansinoid payload via a cleavable linker, this ADC has the potential to effectively target tumors while minimizing systemic side effects. The information and protocols provided in this guide offer a framework for the preclinical evaluation of this and similar ADCs, facilitating further research and development in this critical area of oncology. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this specific ADC construct.

References

- 1. researchgate.net [researchgate.net]

- 2. Carlumab - Wikipedia [en.wikipedia.org]

- 3. This compound ADC - Creative Biolabs [creative-biolabs.com]

- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. ricerca.unich.it [ricerca.unich.it]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Utilizing pharmacokinetics/pharmacodynamics modeling to simultaneously examine free CCL2, total CCL2 and carlumab (CNTO 888) concentration time data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A first-in-human, first-in-class, phase I study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 18. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

The Pivotal Role of CCL2 in Shaping the Tumor Microenvironment: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemokine C-C motif ligand 2 (CCL2) and its profound impact on the tumor microenvironment (TME). Directed at researchers, scientists, and drug development professionals, this document elucidates the core functions of CCL2, details its signaling pathways, and presents a comprehensive overview of its multifaceted role in cancer progression, immune evasion, and metastasis. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Introduction: The Significance of CCL2 in Oncology

C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a critical role in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and tissue injury.[1][2] In the context of cancer, CCL2 is frequently overexpressed by tumor cells and various stromal cells within the TME, establishing it as a key mediator of tumor-promoting inflammation.[3][4] Elevated levels of CCL2 are often associated with aggressive tumor phenotypes, increased metastatic potential, and poor patient prognosis across a range of cancers.[3][4]

The primary receptor for CCL2 is the C-C chemokine receptor type 2 (CCR2), which is expressed on the surface of various immune cells, including monocytes, macrophages, myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs), as well as on some tumor cells.[1][5] The interaction between CCL2 and CCR2 triggers a cascade of signaling events that orchestrate the infiltration of these immunosuppressive cell populations into the TME, thereby fostering an environment conducive to tumor growth, angiogenesis, and immune escape.[6][7]

This guide will delve into the intricate mechanisms by which CCL2 shapes the TME, present quantitative data on its expression in various cancers, provide detailed experimental methodologies for its study, and visualize its complex signaling networks and functional roles.

Data Presentation: Quantitative Analysis of CCL2 Expression

The expression level of CCL2 in the tumor microenvironment is a critical determinant of its biological impact. Below are tables summarizing quantitative data on CCL2 expression in various cancer types, providing a valuable resource for comparative analysis.

Table 1: CCL2 Expression in Human Breast Cancer Subtypes

| Breast Cancer Subtype | Method | CCL2 Expression Level | Reference |

| Luminal A | Immunohistochemistry (IHC) | Mean Staining Score: 0.64 | [3] |

| Luminal B | Immunohistochemistry (IHC) | Mean Staining Score: 0.76 | [3] |

| HER2-positive | Immunohistochemistry (IHC) | Mean Staining Score: 1.44 | [3] |

| Basal-like | Immunohistochemistry (IHC) | Mean Staining Score: 1.20 | [3] |

| Normal breast-like | Immunohistochemistry (IHC) | Mean Staining Score: 0.60 | [3] |

Table 2: Circulating CCL2 Levels in Prostate Cancer Patients

| Patient Group | Method | Median CCL2 Concentration (pg/mL) | Key Findings | Reference |

| Prostate Cancer | ELISA | 246 | Significantly higher than cancer-free controls. | |

| Cancer-Free Controls | ELISA | 224 | ||

| Prostate Cancer with CCL2 ≥ 320 pg/mL | ELISA | N/A | Associated with worse overall and prostate cancer-specific survival. | [8] |

| Prostate Cancer with CCL2 < 320 pg/mL | ELISA | N/A | [8] |

Table 3: CCL2 Expression in Colorectal Cancer Tissue

| Tissue Type | Method | Mean CCL2 Concentration (pg/mg of tissue) | Key Findings | Reference |

| Colorectal Tumor | ELISA | 530.1 ± 613.9 | Significantly higher than healthy tissue. | [9] |

| Healthy Colon Tissue | ELISA | 182.1 ± 116.5 | [9] |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to investigate the role of CCL2 in the tumor microenvironment.

Quantification of CCL2 Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of CCL2 in biological samples such as serum, plasma, or cell culture supernatants.

Materials:

-

Human CCL2/MCP-1 DuoSet ELISA Kit (e.g., R&D Systems, DY279) or similar

-

96-well microplates

-

Plate reader set to 450 nm (with wavelength correction at 540 nm or 570 nm)

-

Wash buffer (0.05% Tween® 20 in PBS)

-

Reagent Diluent (1% BSA in PBS)

-

Substrate solution (TMB)

-

Stop Solution (2 N H2SO4)

-

Samples (serum, plasma, or cell culture supernatant)

Procedure:

-

Plate Preparation:

-

Dilute the capture antibody in PBS and coat a 96-well microplate with 100 µL per well. Seal the plate and incubate overnight at room temperature.

-

Aspirate each well and wash three times with 400 µL of wash buffer per well.

-

Block the plate by adding 300 µL of Reagent Diluent to each well and incubate for a minimum of 1 hour at room temperature.

-

Aspirate and wash the plate three times with wash buffer.

-

-

Assay Procedure:

-

Prepare serial dilutions of the CCL2 standard in Reagent Diluent.

-

Add 100 µL of sample or standard per well. Cover the plate and incubate for 2 hours at room temperature.

-

Aspirate and wash the plate three times.

-

Add 100 µL of the diluted detection antibody to each well. Cover and incubate for 2 hours at room temperature.

-

Aspirate and wash the plate three times.

-

Add 100 µL of Streptavidin-HRP to each well. Cover and incubate for 20 minutes at room temperature in the dark.

-

Aspirate and wash the plate three times.

-

Add 100 µL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

-

Data Analysis:

-

Immediately read the optical density at 450 nm.

-

Subtract the readings at 540 nm or 570 nm for wavelength correction.

-

Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

-

Determine the concentration of CCL2 in the samples by interpolating their absorbance values from the standard curve.

-

Chemotaxis Assay (Boyden Chamber)

Objective: To assess the migratory response of cells towards a CCL2 gradient.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for most cancer cells)

-

Chemoattractant: Recombinant human CCL2

-

Cells of interest (e.g., cancer cells, monocytes)

-

Serum-free culture medium

-

Chemoattractant-containing medium (serum-free medium with a known concentration of CCL2)

-

Fixation and staining reagents (e.g., methanol (B129727), crystal violet)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of chemoattractant-containing medium to the lower wells of the Boyden chamber.

-

Add 600 µL of serum-free medium to the control wells.

-

Place the polycarbonate membrane over the lower wells.

-

Add 100 µL of the cell suspension to the upper chamber of each well.

-

-

Incubation:

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

-

-

Cell Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the membrane in methanol for 10 minutes.

-

Stain the migrated cells on the lower surface of the membrane with 0.5% crystal violet for 10 minutes.

-

Wash the membrane with distilled water.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

In Vivo Neutralization of CCL2 in a Mouse Tumor Model

Objective: To investigate the in vivo effects of blocking CCL2 signaling on tumor growth and the TME.

Materials:

-

Tumor-bearing mice (e.g., syngeneic or xenograft models)

-

Neutralizing anti-mouse CCL2 antibody (e.g., clone C1142)

-

Isotype control antibody

-

Phosphate-buffered saline (PBS) for injections

-

Calipers for tumor measurement

-

Flow cytometry reagents for immune cell analysis

Procedure:

-

Tumor Inoculation:

-

Inject tumor cells subcutaneously or orthotopically into mice.

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

-

Antibody Administration:

-

Monitoring and Analysis:

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and harvest the tumors and spleens.

-

Process the tumors into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., TAMs, MDSCs, T cells).

-

Analyze tissues for CCL2 expression and other relevant markers by IHC or ELISA.

-

Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells

Objective: To quantify and phenotype immune cell populations within the tumor microenvironment.

Materials:

-

Single-cell suspension from tumor tissue

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD11b, F4/80 for TAMs; CD11b, Gr-1/Ly6G for MDSCs; CD3, CD4, CD8 for T cells)

-

Live/dead stain

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Prepare a single-cell suspension from the tumor tissue.

-

Incubate the cells with a live/dead stain to exclude non-viable cells.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest.

-

-

Data Acquisition:

-

Acquire the stained cells on a flow cytometer.

-

Collect a sufficient number of events for statistical analysis.

-

-

Data Analysis (Gating Strategy):

-

Gate on single, live cells.

-

Gate on CD45+ hematopoietic cells.

-

From the CD45+ population, identify myeloid cells (e.g., CD11b+).

-

Further phenotype TAMs (e.g., F4/80+) and MDSCs (e.g., Gr-1+/Ly6G+).

-

Identify T cell populations (CD3+) and their subsets (CD4+ and CD8+).

-

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental designs related to CCL2, the following diagrams have been generated using the DOT language.

CCL2-CCR2 Signaling Pathway

Caption: CCL2-CCR2 Signaling Cascade.

Experimental Workflow: In Vivo CCL2 Neutralization Study

Caption: Workflow for an in vivo CCL2 neutralization study.

Multifaceted Role of CCL2 in the Tumor Microenvironment

References

- 1. researchgate.net [researchgate.net]

- 2. thno.org [thno.org]

- 3. Expression of CCL2 is significantly different in five breast cancer genotypes and predicts patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breast Cancer: Coordinated Regulation of CCL2 Secretion by Intracellular Glycosaminoglycans and Chemokine Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. stella.mabtech.com [stella.mabtech.com]

- 10. Systemic Delivery of Neutralizing Antibody Targeting CCL2 for Glioma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-CCL2 antibody combined with etoposide prolongs survival in a minimal residual disease mouse model of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Carlumab's Binding Affinity and Specificity for CCL2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Carlumab, a human monoclonal antibody, to its target, the chemokine C-C motif ligand 2 (CCL2). The document details the quantitative binding affinity and specificity, the experimental methodologies used for these determinations, and the relevant signaling pathways affected by this interaction.

Introduction to Carlumab and its Target, CCL2

Carlumab is a fully human IgG1κ monoclonal antibody developed to specifically target and neutralize human CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] CCL2 is a potent chemokine that plays a critical role in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation.[1][3] By binding to its primary receptor, C-C chemokine receptor 2 (CCR2), CCL2 mediates a variety of cellular responses, including cell survival, proliferation, and migration. The CCL2-CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases and various forms of cancer.[4][5][6]

Carlumab's mechanism of action is predicated on its high-affinity and specific binding to CCL2, which sterically hinders the chemokine from interacting with CCR2. This blockade disrupts the downstream signaling cascade, thereby inhibiting the recruitment of inflammatory cells and potentially mitigating disease progression.[1]

Quantitative Analysis of Carlumab-CCL2 Binding Affinity

The binding affinity of Carlumab for human CCL2 has been rigorously characterized using multiple biophysical techniques. The equilibrium dissociation constant (KD), a measure of binding affinity, has been determined by Surface Plasmon Resonance (SPR), Kinetic Exclusion Assay (KEA), Isothermal Titration Calorimetry (ITC), and a Meso Scale Discovery-based solution equilibrium analysis (MSD-SEA).[7]

A key study demonstrated that Carlumab binds to CCL2 with high affinity.[7] While the precise KD values from KEA, ITC, and MSD-SEA were stated to be in "very good agreement" with the SPR data, the specific numerical results from these methods were not detailed in the primary publication.[7] The available quantitative data from Surface Plasmon Resonance are summarized below.

Table 1: Binding Affinity and Kinetic Parameters of Carlumab to Human CCL2 (Surface Plasmon Resonance)

| Parameter | Value |

| Association Rate Constant (ka) (1/Ms) | 1.8 x 106 |

| Dissociation Rate Constant (kd) (1/s) | 7.2 x 10-5 |

| Equilibrium Dissociation Constant (KD) (pM) | 40 |

Data sourced from "Affinity of Carlumab for CC-Chemokine Ligand 2 (CCL2) in Neat Human Sera".[7]

Experimental Protocols for Binding Affinity Determination

A detailed understanding of the methodologies used to ascertain binding affinity is crucial for the critical evaluation of the data. The following sections outline the likely step-by-step protocols for the key experiments performed to characterize the Carlumab-CCL2 interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (in this case, CCL2) to a ligand (Carlumab) immobilized on a sensor surface.

Experimental Workflow:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

-

Sensor Chip Preparation: An anti-human Fc antibody is typically immobilized on a CM5 sensor chip using standard amine coupling chemistry. This creates a capture surface for Carlumab.

-

Ligand Capture: A solution of Carlumab is injected over the sensor surface, allowing it to be captured by the immobilized anti-Fc antibody. This ensures a consistent orientation of Carlumab for binding.

-

Analyte Injection (Association): Different concentrations of purified human CCL2 are injected sequentially over the sensor surface. The binding of CCL2 to the captured Carlumab is monitored in real-time as a change in the refractive index, which is proportional to the mass accumulating on the surface.

-

Dissociation: Following the association phase, a continuous flow of buffer is passed over the sensor chip, and the dissociation of CCL2 from Carlumab is monitored.

-

Regeneration: The sensor surface is regenerated by a pulse of a low-pH solution to remove the captured Carlumab and bound CCL2, preparing the surface for the next binding cycle.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software. The data are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Kinetic Exclusion Assay (KinExA)

KinExA is a solution-based technique that measures the concentration of free, unbound molecules in a mixture that has reached equilibrium.

Experimental Workflow:

Caption: Workflow for Kinetic Exclusion Assay (KinExA) analysis.

Detailed Methodology:

-

Sample Preparation: A series of samples are prepared with a constant concentration of Carlumab and varying concentrations of CCL2. The mixtures are incubated to allow the binding reaction to reach equilibrium.

-

Solid Phase Preparation: Polystyrene beads are coated with CCL2.

-

Measurement: Each equilibrated sample is briefly passed over the CCL2-coated beads. During this short contact time, any free (unbound) Carlumab in the solution is captured by the immobilized CCL2. The pre-formed Carlumab-CCL2 complexes in solution are "kinetically excluded" from binding.

-

Detection: The amount of Carlumab captured on the beads is quantified using a fluorescently labeled secondary antibody that recognizes the Fc region of Carlumab.

-

Data Analysis: The fluorescence signal, which is proportional to the concentration of free Carlumab, is plotted against the total concentration of CCL2. The resulting titration curve is then fitted to a 1:1 binding model to determine the KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Detailed Methodology:

-

Sample Preparation: Purified Carlumab and CCL2 are extensively dialyzed into an identical buffer to minimize heat changes due to buffer mismatch.

-

Instrument Setup: A solution of Carlumab is placed in the sample cell of the calorimeter, and a more concentrated solution of CCL2 is loaded into the injection syringe.

-

Titration: Small, precise aliquots of the CCL2 solution are injected into the Carlumab solution at regular intervals.

-

Heat Measurement: The heat released or absorbed during the binding event after each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of CCL2 to Carlumab. The resulting binding isotherm is fitted to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.

Specificity of Carlumab for CCL2

Carlumab is designed to be highly specific for human CCL2.[2] Specificity is a critical attribute for a therapeutic antibody, as it minimizes off-target effects. While detailed cross-reactivity studies are often proprietary, the high affinity of the interaction and the intended therapeutic mechanism strongly suggest that Carlumab does not significantly bind to other chemokines or proteins in the human body. The consistent results across multiple distinct biophysical assays further support a specific 1:1 binding interaction with CCL2.

CCL2-CCR2 Signaling Pathway

Carlumab exerts its biological effect by interrupting the CCL2-CCR2 signaling pathway. The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Signaling Pathway Diagram:

Caption: Carlumab's neutralization of CCL2 and subsequent inhibition of downstream signaling.

Key Downstream Pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[5][6]

-

JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and cell growth.[5]

-

MAPK Pathway: This pathway plays a central role in cell proliferation, differentiation, and migration.[4][5]

By binding to CCL2, Carlumab prevents the activation of these downstream pathways, thereby inhibiting the biological effects of CCL2.

Conclusion

Carlumab is a high-affinity, specific monoclonal antibody that effectively neutralizes the chemokine CCL2. Its binding characteristics have been thoroughly evaluated using a suite of biophysical techniques, all of which confirm a potent interaction. By blocking the CCL2-CCR2 signaling axis, Carlumab offers a targeted therapeutic strategy for a range of inflammatory conditions and cancers where this pathway is a key driver of pathology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic antibody.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Carlumab Overview - Creative Biolabs [creativebiolabs.net]

- 3. academic.oup.com [academic.oup.com]

- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforschenonline.org [sciforschenonline.org]

An In-Depth Technical Guide to the Mode of Action of the Maytansinoid Payload DM4

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM4, a semi-synthetic derivative of the natural product maytansine (B1676224), is a potent microtubule-targeting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Its high cytotoxicity, delivered in a targeted manner, makes it a valuable component in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the mode of action of DM4, detailing its molecular interactions, cellular consequences, and the methodologies used to elucidate its activity.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action of DM4 is the inhibition of microtubule polymerization.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are critical components of the cytoskeleton. They play a pivotal role in various cellular processes, most notably the formation of the mitotic spindle during cell division.[3]

DM4 binds to tubulin, preventing its assembly into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of events culminating in cell death. The key consequences of DM4's interaction with tubulin are:

-

Inhibition of Microtubule Assembly: DM4 directly interferes with the addition of tubulin dimers to the growing end of microtubules, thus halting their polymerization.[2]

-

Induction of Microtubule Depolymerization: At higher concentrations, DM4 can also induce the disassembly of existing microtubules.

-

Suppression of Microtubule Dynamics: Even at low concentrations, DM4 potently suppresses the dynamic instability of microtubules, which is the stochastic switching between periods of growth and shrinkage. This suppression of dynamics is critical for proper mitotic spindle function.

Cellular Consequences of DM4 Activity

The disruption of microtubule function by DM4 triggers a series of cellular responses, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

The formation of a functional mitotic spindle is a prerequisite for the segregation of chromosomes during mitosis. By disrupting microtubule dynamics, DM4 activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle.[4] The activation of the SAC leads to a prolonged arrest of the cell cycle in the G2/M phase.[5][6] This mitotic arrest prevents the cell from proceeding through cell division with a defective spindle, which would otherwise lead to aneuploidy and potential cell survival.

Induction of Apoptosis

Prolonged mitotic arrest induced by DM4 ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[4][7] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine proteases known as caspases.

The signaling cascade leading to apoptosis following DM4-induced microtubule disruption involves the following key steps:

-

Mitotic Arrest: The sustained activation of the spindle assembly checkpoint leads to cellular stress.

-

Modulation of Bcl-2 Family Proteins: The prolonged arrest influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This can involve the upregulation of pro-apoptotic members like Bim and Puma, and/or the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL.[8][9][10]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 family protein balance leads to the formation of pores in the outer mitochondrial membrane, a critical "point of no return" in the apoptotic process.

-

Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Initiator Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.

-

Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[11]

-

Execution of Apoptosis: The effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12][13]

Intracellular Processing of DM4-ADCs

When delivered as part of an ADC, DM4 is internalized into the target cancer cell via receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the linker connecting DM4 to the antibody is cleaved, releasing the active payload into the cytoplasm where it can exert its cytotoxic effects.[14]

The primary metabolite of DM4 in cells is S-methyl-DM4. This metabolite is also a potent inhibitor of tubulin polymerization and is capable of diffusing across cell membranes, potentially leading to a "bystander effect" where it can kill neighboring antigen-negative cancer cells.[15]

Quantitative Data

The cytotoxic potency of DM4 varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for DM4 in a selection of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | 3.3 | [1] |

| COLO 205 | Colon Cancer | Potent (sub-nanomolar) | [14] |

| HT-29 | Colon Cancer | Potent (sub-nanomolar) | [16] |

| HCT116 | Colon Cancer | Potent (sub-nanomolar) | [16] |

| A-375 | Melanoma | Potent (sub-nanomolar) | [14] |

| KB | Head and Neck Cancer | Sub-nanomolar | [17] |

The effect of maytansinoids on microtubule dynamics has been quantified in various studies. While specific quantitative data for DM4 is limited, studies on the closely related maytansine and its metabolites provide valuable insights.

| Parameter | Effect of Maytansinoids |

| Growth Rate | Decreased |

| Shortening Rate | Decreased |

| Catastrophe Frequency | Decreased |

| Rescue Frequency | Increased |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of DM4 on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

DM4 stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[3]

-

Prepare serial dilutions of DM4 in General Tubulin Buffer.

-

Add 10 µL of the DM4 dilutions or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Add 90 µL of the cold tubulin solution to each well to initiate polymerization.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[3][18]

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

DM4

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of DM4 or vehicle control for the desired time (e.g., 24 hours).

-

Harvest both adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine with the floating cells from the media.

-

Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

-

Resuspend the cell pellet in 1 ml of cold PBS. While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.[19][20][21]

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells, discard the ethanol, and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[7][22]

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Western Blot

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

DM4

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with DM4 as described for the cell cycle analysis.

-

Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice.[12][23]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12][23]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12][23]

-

The intensity of the bands can be quantified using image analysis software and normalized to a loading control like β-actin.

Immunofluorescence Staining of the Mitotic Spindle

This method allows for the visualization of the mitotic spindle and chromosome organization in cells treated with DM4.

Materials:

-

Cells grown on coverslips

-

DM4

-

Paraformaldehyde (PFA) or cold methanol (B129727) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with DM4 or vehicle control for a time sufficient to induce mitotic arrest.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[24][25]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes.[25]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.[26]

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the mitotic spindles and chromosomes using a fluorescence microscope.

Visualizations

Conclusion

DM4 is a highly potent cytotoxic agent that exerts its anti-cancer effects by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. Its application as a payload in ADCs allows for targeted delivery to tumor cells, thereby enhancing its therapeutic index. A thorough understanding of its mode of action, as detailed in this guide, is crucial for the rational design and development of next-generation ADCs for cancer therapy. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of DM4 and its derivatives in various cancer models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. The molecular basis of drug-induced G2 arrest in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Changes in Bcl-2 Family Protein Profile During Idelalisib Therapy Mimic Those During Duvelisib Therapy in Chronic Lymphocytic Leukemia Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. abscience.com.tw [abscience.com.tw]

- 19. corefacilities.iss.it [corefacilities.iss.it]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 23. benchchem.com [benchchem.com]

- 24. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 26. ibidi.com [ibidi.com]

Rationale for Targeting CCL2 with an Antibody-Drug Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chemokine C-C motif ligand 2 (CCL2), and its primary receptor CCR2, represent a critical signaling axis in the pathogenesis of a broad spectrum of diseases, most notably cancer and chronic inflammatory conditions. This pathway is a master regulator of the recruitment of immunosuppressive and pro-inflammatory myeloid cells, including monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs), to sites of disease. The aberrant accumulation of these cells within the tumor microenvironment (TME) or inflamed tissues is strongly correlated with disease progression, therapeutic resistance, and poor clinical outcomes. While strategies to inhibit the CCL2/CCR2 axis have shown promise, they have yet to achieve widespread clinical success. This whitepaper outlines a novel and compelling therapeutic strategy: the development of an antibody-drug conjugate (ADC) that targets CCL2. This approach aims to not only neutralize CCL2's chemoattractant function but also to deliver a potent cytotoxic or immunomodulatory payload directly to the CCR2-expressing cells that are key drivers of pathology. By leveraging the high local concentration of CCL2 in diseased tissues, a CCL2-ADC offers the potential for enhanced efficacy and a wider therapeutic window compared to traditional systemic therapies.

The CCL2/CCR2 Axis: A Central Driver of Disease

CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine secreted by a variety of cells, including tumor cells, stromal cells, and endothelial cells, in response to inflammatory stimuli. Its primary function is to mediate the egression of CCR2-expressing monocytes from the bone marrow and their recruitment to peripheral tissues.

In Oncology:

Within the TME, tumor-derived CCL2 orchestrates the infiltration of a variety of immunosuppressive cells:

-

Tumor-Associated Macrophages (TAMs): CCR2+ monocytes differentiate into TAMs, which are key drivers of tumor progression through various mechanisms, including the promotion of angiogenesis, metastasis, and the suppression of anti-tumor T-cell responses.

-

Myeloid-Derived Suppressor Cells (MDSCs): A heterogeneous population of immature myeloid cells that potently suppress T-cell immunity. The monocytic subset of MDSCs (M-MDSCs) is critically dependent on the CCL2/CCR2 axis for its recruitment to the TME.

-

Regulatory T cells (Tregs): While primarily regulated by other chemokines, some studies suggest a role for the CCL2/CCR2 axis in the recruitment of Tregs to the TME, further contributing to the immunosuppressive landscape.

The high density of these CCR2-expressing cells in the TME is consistently associated with poor prognosis and resistance to various cancer therapies, including immune checkpoint inhibitors.

In Inflammatory Diseases:

The CCL2/CCR2 axis is also a pivotal player in a multitude of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease. In these conditions, the continuous recruitment of CCR2+ monocytes and macrophages to inflamed tissues perpetuates the inflammatory cycle and contributes to tissue damage.

The Rationale for a CCL2-Targeting Antibody-Drug Conjugate

The development of a CCL2-ADC is predicated on a multi-pronged therapeutic strategy that aims to overcome the limitations of existing CCL2/CCR2-targeted therapies.

The core rationale is as follows:

-

High Target Concentration in Diseased Tissues: CCL2 is often highly expressed at the site of disease, creating a high concentration gradient that drives immune cell infiltration. An anti-CCL2 antibody would naturally accumulate in these areas, providing a targeted delivery mechanism for the ADC.

-

Targeting Multiple Immunosuppressive Cell Types: By targeting the ligand (CCL2), the ADC has the potential to impact all CCR2-expressing cell populations that are driving pathology, including TAMs, MDSCs, and potentially Tregs.

-

Payload Delivery to CCR2+ Cells: Upon binding of the CCL2-ADC to CCL2, the complex would then bind to CCR2 on the surface of target cells. The subsequent internalization of the CCL2-ADC-CCR2 complex would deliver the payload directly into the cytoplasm of these pathogenic cells. This targeted delivery would maximize the therapeutic effect while minimizing systemic toxicity.

-

Choice of Payload: The versatility of ADC technology allows for the selection of a variety of payloads to achieve different therapeutic outcomes:

-

Cytotoxic Payloads: For oncology indications, potent cytotoxic agents could be used to directly kill the immunosuppressive myeloid cells in the TME, thereby re-activating anti-tumor immunity.

-

Immunomodulatory Payloads: For both oncology and inflammatory diseases, payloads that reprogram the function of macrophages and MDSCs from an immunosuppressive/pro-inflammatory to an anti-tumor/anti-inflammatory phenotype could be employed.

-

Anti-inflammatory Payloads: For autoimmune and inflammatory diseases, potent anti-inflammatory agents like glucocorticoids could be delivered directly to the inflammatory myeloid cells, reducing systemic side effects associated with conventional corticosteroid therapy.

-

Quantitative Data on CCR2 Expression

The feasibility of a CCL2-ADC strategy is critically dependent on the expression levels of its ultimate target, CCR2, on the surface of pathogenic cells. The following tables summarize representative quantitative data on CCR2 expression on key immune cell populations.

Table 1: CCR2 Expression on Human Circulating and Tumor-Infiltrating Myeloid Cells

| Cell Type | Tissue/Compartment | CCR2+ Cells (%) | Method | Reference |

| Inflammatory Monocytes | Peripheral Blood (Metastatic Colorectal Cancer) | Elevated compared to healthy controls | Flow Cytometry | |

| Monocytes | Peripheral Blood (Triple-Negative Breast Cancer) | Increased expression in patients | Flow Cytometry | |

| Tumor-Associated Macrophages | Melanoma | Continuously decreasing expression with differentiation from monocytes | Flow Cytometry | |

| Monocytes | Tumor Microenvironment (MC38 colon carcinoma) | High expression | scRNA-seq & Flow Cytometry |

Table 2: CCR2 Expression on T-Cell Subsets

| Cell Type | Tissue/Compartment | CCR2+ Cells (%) | Method | Reference |

| Activated T cells | In vitro culture | ~7% | Flow Cytometry | |

| Regulatory T cells | Tumor Microenvironment | Required for tumor infiltration | In vivo mouse models |

Experimental Protocols

The successful development and preclinical evaluation of a CCL2-ADC would require a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for key assays.

In Vitro Chemotaxis Assay

This assay is crucial for demonstrating that the anti-CCL2 antibody component of the ADC can effectively neutralize the chemoattractant function of CCL2.

Principle:

This protocol utilizes a transwell system to measure the migration of CCR2-expressing cells towards a CCL2 gradient. The inhibitory effect of the CCL2-ADC (or the naked antibody) is quantified by its ability to block this migration.

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytic cell line or primary human monocytes)

-

Recombinant human CCL2

-

CCL2-ADC or anti-CCL2 monoclonal antibody

-

Transwell inserts (5 µm pore size for monocytes)

-

24-well plates

-

Serum-free RPMI 1640 medium

-

Cell counting solution (e.g., Trypan Blue)

-

Calcein AM (for fluorescent quantification of migrated cells)

Procedure:

-

Cell Preparation:

-

Culture CCR2-expressing cells to a sufficient density.

-

Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

-

Harvest and resuspend the cells in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare a serial dilution of the CCL2-ADC or anti-CCL2 antibody in serum-free assay medium.

-

Prepare the chemoattractant solution by diluting recombinant human CCL2 to a final concentration of 10-50 ng/mL in serum-free medium.

-

Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate. Use serum-free medium alone as a negative control.

-

Pre-incubate the cell suspension with the various concentrations of the CCL2-ADC or antibody for 30 minutes at 37°C.

-

Carefully place the transwell inserts into the wells of the 24-well plate.

-

Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

Carefully remove the transwell inserts.

-

Add Calcein AM solution to the lower wells and incubate to label the migrated cells.

-

Measure the fluorescence in the lower wells using a plate reader.

-

Alternatively, cells in the lower chamber can be counted using a flow cytometer.

-

In Vitro Cytotoxicity Assay

This assay is essential for determining the potency and specificity of the CCL2-ADC in killing CCR2-expressing target cells.

Principle:

This protocol uses a colorimetric assay (MTT) or a fluorescence-based method to measure cell viability after treatment with the CCL2-ADC. The assay is performed on both CCR2-positive and CCR2-negative cell lines to assess target-specific killing.

Materials:

-

CCR2-positive target cell line (e.g., THP-1)

-

CCR2-negative control cell line

-

CCL2-ADC

-

96-well plates

-

Complete culture medium

-

MTT solution (5 mg/mL)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed CCR2-positive and CCR2-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the CCL2-ADC in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.

-

Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates at 37°C for 72-96 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value.

-

In Vivo Efficacy Studies

To evaluate the in vivo anti-tumor or anti-inflammatory efficacy of the CCL2-ADC, syngeneic mouse models with high CCL2 expression are essential.

Establishment of a Syngeneic Mouse Tumor Model

Principle:

This protocol describes the subcutaneous implantation of a murine cancer cell line that is known to secrete high levels of CCL2 into immunocompetent mice of the same genetic background. This allows for the study of the ADC's effect on both the tumor and the host immune system.

Materials:

-

Murine cancer cell line with high CCL2 expression (e.g., YTN16 gastric cancer cells)

-

Syngeneic mice (e.g., C57BL/6J)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Syringes and needles

Procedure:

-

Cell Culture:

-

Culture the murine cancer cells in complete medium.

-

Harvest the cells when they are in the logarithmic growth phase.

-

Wash the cells with PBS and resuspend them in PBS at a concentration of 1 x 10^7 cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth by measuring the tumor volume with calipers every 2-3 days.

-

The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

-

ADC Treatment:

-

Once the tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment groups.

-

Administer the CCL2-ADC, a control ADC, and a vehicle control intravenously or intraperitoneally at predetermined doses and schedules.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating immune cells).

-

Monitor the overall survival of the mice.

-

Visualizing the Rationale and Experimental Workflows

Signaling Pathway of the CCL2/CCR2 Axis

Caption: The CCL2/CCR2 signaling cascade leading to cellular responses.

Proposed Mechanism of Action for a CCL2-ADC

Caption: The proposed mechanism of action for a CCL2-ADC.

Experimental Workflow for Preclinical Evaluation

Caption: A comprehensive workflow for the preclinical evaluation of a CCL2-ADC.

Conclusion

The CCL2/CCR2 signaling axis represents a highly attractive, yet challenging, therapeutic target. The novel approach of a CCL2-targeting ADC offers a unique opportunity to overcome the limitations of previous strategies. By combining the targeted delivery of a potent payload with the neutralization of a key chemoattractant, a CCL2-ADC has the potential to be a transformative therapy for a wide range of cancers and inflammatory diseases. The preclinical data on CCR2 expression and the established methodologies for ADC evaluation provide a solid foundation for the development of this innovative therapeutic modality. Further research and development in this area are strongly warranted.

Preclinical Profile of Carlumab: A Technical Guide to a Pioneering Anti-CCL2 Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlumab (also known as CNTO 888) is a fully human monoclonal antibody of the IgG1 kappa isotype that targets the human CC-chemokine ligand 2 (CCL2).[1] Developed by Janssen Biotech, Carlumab was investigated for the treatment of various solid tumors, including prostate cancer, based on a strong preclinical rationale for the role of the CCL2-CCR2 axis in tumor progression.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies that formed the basis for the clinical development of Carlumab in oncology. While Carlumab's clinical development was ultimately discontinued (B1498344) due to limited efficacy, the preclinical research offers valuable insights into the complexities of targeting the tumor microenvironment.[1]

Core Concept: Targeting the CCL2-CCR2 Axis in Cancer

The primary mechanism of action of Carlumab is the neutralization of CCL2, a key chemokine involved in the recruitment of monocytes and macrophages to the tumor microenvironment.[2] Tumor-associated macrophages (TAMs) are a critical component of the tumor stroma and are known to promote tumor growth, angiogenesis, and metastasis.[2] By binding to CCL2, Carlumab was designed to inhibit the interaction of CCL2 with its receptor, CCR2, thereby blocking the recruitment of TAMs and other CCR2-expressing cells to the tumor site.[2]

The preclinical hypothesis was that this inhibition of macrophage infiltration would lead to a reduction in tumor growth and metastasis.[3] Preclinical studies in various cancer models suggested that this approach held promise.[3]

Preclinical In Vitro and In Vivo Studies

While specific quantitative data from the foundational preclinical studies of Carlumab are not extensively detailed in publicly available literature, the consistent reporting in subsequent clinical trial publications indicates that a body of promising preclinical work was conducted. This work demonstrated the potential of CCL2 blockade as a cancer therapy.

In Vitro Studies

It is understood that in vitro studies were performed on various cell lines to characterize the binding affinity and neutralizing activity of Carlumab.[1] These studies would have been crucial to confirm that Carlumab could effectively bind to human CCL2 and prevent it from activating its receptor, CCR2.

In Vivo Animal Studies

Preclinical in vivo studies using mouse models of cancer were central to the rationale for advancing Carlumab to the clinic. These studies are reported to have shown that the administration of a CCL2-neutralizing antibody led to:

-

Inhibition of tumor growth: In animal models of prostate and other cancers, treatment with an anti-CCL2 antibody resulted in a decrease in the rate of tumor growth.

-

Reduction of metastasis: The blockade of the CCL2-CCR2 axis was shown to inhibit the spread of cancer cells to distant organs.

-

Decreased macrophage recruitment: Histological analysis of tumors from treated animals likely revealed a significant reduction in the infiltration of TAMs.

These findings from preclinical animal models provided the foundational evidence that targeting CCL2 with an antibody like Carlumab could be a viable therapeutic strategy for cancer.

Experimental Protocols

Detailed experimental protocols from the original preclinical studies on Carlumab are not publicly available. However, based on standard practices for this type of research, the following methodologies were likely employed:

Table 1: Likely Methodologies in Preclinical Studies of Carlumab

| Experiment Category | Probable Methodology | Purpose |

| In Vitro Characterization | Enzyme-Linked Immunosorbent Assay (ELISA) | To determine the binding affinity (Kd) of Carlumab to human CCL2. |

| Chemotaxis Assay | To assess the ability of Carlumab to inhibit the migration of CCR2-expressing cells (e.g., monocytes) towards a CCL2 gradient. | |

| Cell Viability/Proliferation Assays | To determine if Carlumab has any direct cytotoxic effects on cancer cells. | |

| In Vivo Efficacy | Xenograft or Syngeneic Mouse Models | To evaluate the effect of Carlumab on tumor growth and metastasis in a living organism. Human cancer cells would be implanted in immunocompromised mice (xenograft) or mouse cancer cells in immunocompetent mice (syngeneic). |

| Immunohistochemistry (IHC) / Immunofluorescence (IF) | To visualize and quantify the infiltration of macrophages (e.g., using F4/80 or CD68 markers) and other immune cells within the tumor microenvironment of treated and untreated animals. | |

| Pharmacokinetic (PK) Analysis | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Carlumab in animal models. | |

| Pharmacodynamic (PD) Analysis | To measure the effect of Carlumab on its target, such as the levels of free and total CCL2 in the circulation and within the tumor. |

Signaling Pathways and Experimental Workflows

CCL2-CCR2 Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Carlumab in the context of the CCL2-CCR2 signaling pathway within the tumor microenvironment.

Caption: Carlumab neutralizes CCL2, inhibiting monocyte recruitment and differentiation into tumor-promoting macrophages.

General Experimental Workflow for In Vivo Efficacy

This diagram outlines a typical workflow for assessing the preclinical efficacy of an agent like Carlumab in a mouse model of cancer.

Caption: A typical workflow for evaluating the in vivo anti-tumor efficacy of Carlumab in preclinical mouse models.

Summary of Preclinical Findings and Transition to Clinical Trials

The preclinical data for Carlumab strongly suggested that by targeting the CCL2-CCR2 axis, it was possible to modulate the tumor microenvironment and inhibit tumor progression.[3] This body of evidence provided a solid rationale for advancing Carlumab into clinical trials in patients with solid tumors.[3]

However, the translation from preclinical models to clinical efficacy proved challenging. Phase 1 and 2 clinical trials in patients with solid tumors and metastatic castration-resistant prostate cancer showed that while Carlumab was generally well-tolerated, it did not demonstrate significant anti-tumor activity as a single agent.[3][4] One of the key challenges observed in clinical studies was a compensatory increase in circulating CCL2 levels following treatment, which may have limited the sustained blockade of the CCL2-CCR2 pathway.[4]

Conclusion

The preclinical studies on Carlumab were instrumental in highlighting the therapeutic potential of targeting the CCL2-CCR2 axis in cancer. While the clinical outcomes were not as successful as hoped, the foundational preclinical research paved the way for a deeper understanding of the complexities of the tumor microenvironment and the challenges of translating therapies that target it. The story of Carlumab serves as an important case study for researchers and drug developers in the field of immuno-oncology, emphasizing the need for robust preclinical models that can more accurately predict clinical responses and the importance of anticipating and overcoming compensatory resistance mechanisms.

References

The Rise and Fall of Carlumab: A Clinical and Mechanistic Retrospective

A Technical Guide for Drug Development Professionals

Executive Summary

Carlumab (CNTO 888) is a human monoclonal antibody that targets the CC-chemokine ligand 2 (CCL2), a key signaling protein involved in inflammation and tumorigenesis. Developed by Janssen Biotech, Carlumab entered clinical trials with the promising hypothesis that blocking the CCL2-CCR2 signaling axis would inhibit tumor growth and progression by disrupting angiogenesis and macrophage infiltration into the tumor microenvironment. Despite a strong preclinical rationale and a manageable safety profile, Carlumab was ultimately discontinued (B1498344) in 2012 due to limited clinical efficacy as a monotherapy.[1] This technical guide provides a comprehensive historical overview of the Carlumab clinical trials, detailing the scientific rationale, experimental protocols, and key findings that led to its discontinuation. It aims to offer valuable insights for researchers, scientists, and drug development professionals working on novel immunotherapies and targeted agents.

Introduction: The Scientific Rationale for Targeting CCL2

The CC-chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a critical role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumor growth.[2][3] CCL2 exerts its effects by binding to its primary receptor, CCR2.[2] The CCL2-CCR2 signaling axis is implicated in a variety of pathological processes, including:

-

Tumor Growth and Metastasis: By recruiting tumor-associated macrophages (TAMs), the CCL2-CCR2 axis promotes an immunosuppressive tumor microenvironment, enhances angiogenesis, and facilitates tumor cell invasion and metastasis.[2][3]

-

Inflammatory Diseases: This pathway is a key driver of chronic inflammation in various conditions, including idiopathic pulmonary fibrosis (IPF), where it mediates the recruitment of fibrocytes.

Carlumab was developed as a fully human IgG1κ monoclonal antibody designed to specifically bind to and neutralize CCL2, thereby preventing its interaction with CCR2 and inhibiting the downstream signaling cascade.[2][3] The primary therapeutic hypothesis was that by blocking this pathway, Carlumab could reverse the immunosuppressive tumor microenvironment and inhibit tumor growth.

The CCL2-CCR2 Signaling Pathway

The following diagram illustrates the key components and downstream effects of the CCL2-CCR2 signaling pathway, which was the therapeutic target of Carlumab.

Caption: The CCL2-CCR2 signaling pathway and the mechanism of action of Carlumab.

Carlumab Clinical Trials: A Historical Overview

Carlumab was investigated in several clinical trials across different indications, primarily in oncology and inflammatory disease. The following sections summarize the key trials, their methodologies, and outcomes.

Phase 1 Study in Advanced Solid Malignancies (NCT00537368)

This first-in-human, open-label, dose-escalation study aimed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Carlumab in patients with advanced solid tumors.[3]

Experimental Protocol:

-

Patient Population: Patients with advanced solid malignancies for whom standard therapy was no longer effective.

-

Study Design: Dose-escalation cohorts received Carlumab at 0.3, 1, 3, 10, or 15 mg/kg intravenously every 2 weeks.[3] A dose-expansion phase was also conducted at 10 and 15 mg/kg.[3]

-

Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and the safety profile of Carlumab.

-

Secondary Outcome Measures: Pharmacokinetics, pharmacodynamics (free and total CCL2 levels), and preliminary anti-tumor activity (RECIST criteria).

Summary of Key Findings: